6-Isocyanato-1-methyl-1H-indole

Descripción general

Descripción

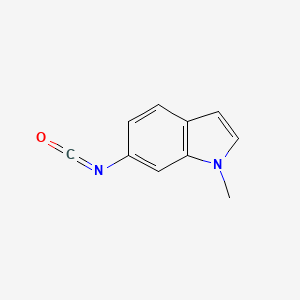

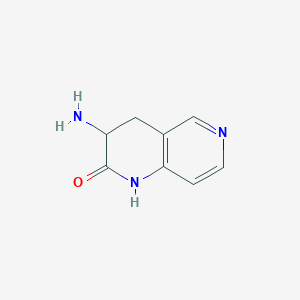

6-Isocyanato-1-methyl-1H-indole is a compound with the molecular formula C10H8N2O . It has a molecular weight of 172.18 g/mol . The IUPAC name for this compound is 6-isocyanato-1-methylindole .

Molecular Structure Analysis

The InChI code for 6-Isocyanato-1-methyl-1H-indole is InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9 (11-7-13)6-10 (8)12/h2-6H,1H3 . The Canonical SMILES for this compound is CN1C=CC2=C1C=C (C=C2)N=C=O .Chemical Reactions Analysis

A study has shown that the isonitrile stretching frequency of 6-Isocyanato-1-methyl-1H-indole depends on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent when the isonitrile group is bonded to aromatic groups . Both experimental and theoretical analyses unveil a significant correlation between the isonitrile stretch vibration of 6-Isocyanato-1-methyl-1H-indole and the solvent acceptor number of alcohols .Physical And Chemical Properties Analysis

6-Isocyanato-1-methyl-1H-indole has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area of this compound is 34.4 Ų . It has a Heavy Atom Count of 13 . The Exact Mass and Monoisotopic Mass of this compound is 172.063662883 g/mol .Aplicaciones Científicas De Investigación

Relative Stability of Indole Isomers

The study by R. Pino‐Rios and M. Solà (2020) discusses the stability of indole and its isomers, such as isoindole and indolizine, in terms of local aromaticity. Indole's stability, derived from its aromatic structure, underscores its utility as a building block in organic synthesis, highlighting its importance in synthesizing novel compounds (Pino‐Rios & Solà, 2020).

Indole Syntheses Using Isocyanides

ItoYoshihiko et al. (2006) describe a method for synthesizing indoles starting from o-methylphenyl isocyanides. This research demonstrates the flexibility of isocyanide-based reactions in producing various indole derivatives, emphasizing the role of isocyanates and isocyanides in indole chemistry (ItoYoshihiko et al., 2006).

Corrosion Inhibitors

A study by C. Verma et al. (2016) on 3-amino alkylated indoles showcases their application as corrosion inhibitors for mild steel in acidic environments. Their work provides a practical application of indole derivatives in industrial settings, particularly in protecting metals from corrosion (Verma et al., 2016).

Vesicle Formation from Indoles

Research by E. Abel et al. (2000) on the formation of stable vesicles from N- or 3-alkylindoles suggests potential applications in material science and drug delivery systems. Their findings indicate that indole derivatives can form aggregates and vesicles, which could be useful in designing novel carriers for therapeutic agents (Abel et al., 2000).

Convertible Isocyanides in Synthesis

The development of convertible isocyanides for the Ugi reaction by C. Gilley et al. (2007) demonstrates the utility of indole-isocyanide in synthesizing complex molecules. This approach has implications in pharmaceutical synthesis, offering a route to diverse compounds through multi-component reactions (Gilley et al., 2007).

Mecanismo De Acción

Target of Action

6-Isocyanato-1-methyl-1H-indole (6ICMI) is a model indole derivative that has garnered considerable attention in the realm of biochemistry due to its multifaceted properties Indole derivatives are known to interact with a wide range of biological targets due to their diverse properties .

Mode of Action

The mode of action of 6ICMI involves its interaction with protic solvents. The isonitrile stretching frequency of 6ICMI demonstrates a strong dependence on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent when the isonitrile group is bonded to aromatic groups . This suggests that the compound’s interaction with its targets may be influenced by the polarizability of the environment and the presence of hydrogen-bond donor groups .

Biochemical Pathways

The compound’s vibrational characteristics, particularly the isonitrile stretching frequency, have been studied extensively . These characteristics could potentially influence various biochemical pathways, especially those involving interactions with protic solvents .

Result of Action

The compound’s strong dependence on the polarizability of protic solvents and the density of hydrogen-bond donor groups suggests that it may induce changes in local environments, potentially affecting cellular processes .

Action Environment

The action of 6ICMI is influenced by environmental factors such as the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent . For instance, a solvent switch from THF to methanol, characterized by comparable π* and β values but differing α values, caused an about 2 cm−1 shift in the w0(NC) of 6ICMI . This indicates that the compound’s action, efficacy, and stability may be significantly affected by the nature of the surrounding environment .

Propiedades

IUPAC Name |

6-isocyanato-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPKUXMSIKSIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467480 | |

| Record name | 6-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isocyanato-1-methyl-1H-indole | |

CAS RN |

898289-03-7 | |

| Record name | 6-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)

![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)

![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)